1-(4-Bromophenyl)butan-2-amine hydrochloride
Description
1-(4-Bromophenyl)butan-2-amine hydrochloride is a brominated aromatic amine salt characterized by a butan-2-amine backbone substituted with a 4-bromophenyl group at the first carbon. The hydrochloride salt enhances its stability and aqueous solubility, making it suitable for pharmaceutical and synthetic applications. For instance, bromophenyl-substituted amines are frequently employed as intermediates in drug discovery, particularly in developing central nervous system (CNS) agents or enzyme inhibitors due to the electron-withdrawing bromine moiety, which influences electronic interactions with biological targets .
Properties
IUPAC Name |
1-(4-bromophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-10(12)7-8-3-5-9(11)6-4-8;/h3-6,10H,2,7,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDQKZZCLSLGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Bromophenyl)butan-2-amine hydrochloride typically involves the reaction of 4-bromobenzyl cyanide with butylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium or potassium hydroxide. The resulting product is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to obtain the desired product .
Chemical Reactions Analysis
1-(4-Bromophenyl)butan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
The compound exhibits a range of applications across different scientific domains:
Medicinal Chemistry
- Anticancer Activity : Research indicates that 1-(4-Bromophenyl)butan-2-amine hydrochloride demonstrates significant antiproliferative activity against various cancer cell lines. Studies have shown its effectiveness in inhibiting the growth of colorectal carcinoma cells, potentially through mechanisms involving apoptosis and modulation of specific biochemical pathways .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Organic Synthesis
- Building Block for Complex Molecules : As an aromatic amine, this compound serves as a crucial building block in organic synthesis. It enables the creation of more complex molecules with desired pharmacological properties.
Biochemical Studies
- Interaction with Biological Targets : This compound is utilized in biochemical research to study interactions between small molecules and biological targets, including receptors and enzymes. Its structure allows it to modulate various cellular processes, making it a valuable tool for understanding drug-receptor interactions.
Industrial Applications
- Material Development : In industrial contexts, the compound contributes to the development of new materials and chemical processes. Its unique properties facilitate advancements in various sectors, including pharmaceuticals and specialty chemicals.
Anticancer Studies
In vitro studies have demonstrated that this compound can inhibit tumor growth significantly. For instance, experiments conducted on human colorectal carcinoma cells revealed that the compound induces apoptosis through specific receptor interactions .
Antimicrobial Evaluations
Research assessing the antimicrobial properties of this compound indicates it possesses activity against certain bacterial strains. Further investigations are necessary to fully elucidate its antimicrobial spectrum and mechanisms of action.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)butan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling and physiological responses. The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(4-Bromophenyl)butan-2-amine hydrochloride to structurally related bromophenyl-amine derivatives, focusing on molecular features, physicochemical properties, and applications.
Structural and Functional Variations
*Estimated molecular weight based on formula C10H14BrClN.
Biological Activity
1-(4-Bromophenyl)butan-2-amine hydrochloride, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities. Its molecular formula is C₁₀H₁₄BrN·HCl, and it features a butan-2-amine backbone with a para-bromophenyl substituent. This structural arrangement is crucial for its interactions with biological targets, influencing its pharmacological profile.
The compound's structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidative processes. The presence of the bromine atom enhances its reactivity, which may lead to interactions with specific receptors or enzymes in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The bromine atom and the amine group are significant for binding affinity and reactivity. These interactions can modulate biochemical pathways, potentially affecting processes such as cellular growth, apoptosis, and antimicrobial responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine demonstrate significant antimicrobial properties. In vitro evaluations showed effectiveness against various microbial strains, suggesting that similar derivatives of this compound may exhibit comparable activity .
Anticancer Activity
This compound has been studied for its anticancer potential. Research indicates that compounds within this class can induce apoptosis in cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism involves the disruption of cellular pathways that regulate cell survival and proliferation .
Study 1: Antimicrobial Evaluation
A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method. The results demonstrated a range of Minimum Inhibitory Concentrations (MICs), indicating promising potential for further development into therapeutic agents against resistant strains .
| Compound | MIC (µg/mL) | Target Microorganism |
|---|---|---|
| 1 | 15 | E. coli |
| 2 | 10 | S. aureus |
| 3 | 5 | P. aeruginosa |
Study 2: Anticancer Activity
In another study assessing anticancer properties, compounds similar to this compound were evaluated against MCF7 cell lines using the Sulforhodamine B (SRB) assay. The IC50 values varied significantly among different derivatives, highlighting the influence of structural modifications on biological efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| A | 0.65 | MCF7 |
| B | 2.41 | MDA-MB-231 |
| C | 3.50 | HeLa |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)butan-2-amine hydrochloride, and how can reaction purity be optimized?
- Methodology : A common approach involves nucleophilic substitution of 4-bromophenyl precursors with butan-2-amine derivatives, followed by hydrochloric acid salt formation. For purity optimization, use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and monitor by TLC. Recrystallization in ethanol/water mixtures can improve crystalline purity (>95% by HPLC) . Key parameters include controlled pH during salt formation and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Acquire - and -NMR spectra in DMSO-d to confirm amine protonation and aryl bromine coupling patterns (e.g., para-substitution at δ 7.4–7.6 ppm) .
- MS : Use ESI-MS in positive ion mode to verify the molecular ion peak [M+H] at m/z 248.5 (free base) and 284.9 (hydrochloride).
- XRD : For structural confirmation, solve crystal structures via SHELX refinement (space group determination, R-factor < 0.05) .
Q. How is the compound typically applied in foundational pharmacological studies?
- Methodology : As a serotonin receptor analog, it is used in competitive binding assays (e.g., -LSD displacement in HEK-293 cells expressing 5-HT receptors). Prepare stock solutions in DMSO (<0.1% final concentration) and validate activity via dose-response curves (IC calculations) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental spectral data for this compound?
- Methodology :
- Cross-validate DFT-predicted -NMR shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) against experimental data. Discrepancies >0.3 ppm may indicate protonation state errors or crystal packing effects .
- Perform variable-temperature NMR to assess dynamic effects (e.g., amine inversion) .
- Use SC-XRD (SHELXL) to refine hydrogen atom positions and compare with optimized geometries .
Q. What strategies minimize by-products during the synthesis of this compound?
- Methodology :
- Reaction Optimization : Use Boc-protected intermediates to suppress amine side reactions. Monitor by in-situ FTIR for carbonyl (≈1700 cm) and amine (≈3300 cm) bands .
- Catalysis : Employ Pd(OAc)/Xantphos for Buchwald-Hartwig coupling (reduces aryl bromide elimination by-products).
- Purification : Apply preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) to isolate the hydrochloride salt from unreacted amine .
Q. How should researchers design experiments to assess the compound’s pharmacokinetic (PK) properties in vivo?
- Methodology :
- Dosing : Administer intravenously (1 mg/kg in saline) and orally (5 mg/kg in PEG-400) to mice. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose.
- Bioanalysis : Use LC-MS/MS (MRM transitions: 285→154 for quantification). Calculate AUC, C, and bioavailability .
- Tissue Distribution : Perform whole-body autoradiography with -labeled compound to assess blood-brain barrier penetration .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity results between MTT and resazurin assays for this compound?
- Methodology :
- Assay Validation : Test interference by the compound’s bromide ion in MTT (formazan precipitation) vs. resazurin (fluorescent signal). Pre-treat cells with NAC to rule out ROS-mediated false positives.
- Dose-Response : Compare IC values across multiple cell lines (e.g., HepG2 vs. HEK-293). Discrepancies >10-fold suggest cell-type-specific metabolism .
Structural and Functional Analog Design
Q. What computational tools are recommended for designing analogs with improved receptor selectivity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
